molecular formula C6H10N2OS B037899 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- CAS No. 113732-81-3

5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl-

Cat. No. B037899
CAS RN: 113732-81-3
M. Wt: 158.22 g/mol
InChI Key: BHBIIQDERNDYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been suggested that the compound may exert its effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- in lab experiments is its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer growth. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using the compound in lab experiments is its low yield, which may limit its availability for large-scale studies.

Future Directions

There are several future directions for the study of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl-. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of the compound, making it more readily available for large-scale studies.

Synthesis Methods

The synthesis of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been reported using various methods. One of the most commonly used methods involves the reaction of 2-Methyl-4-nitrothiazole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 2-Methyl-4-nitrothiazole with formaldehyde and ammonium acetate, followed by reduction with sodium borohydride. The yield of the compound varies depending on the method used, and it typically ranges from 40-70%.

Scientific Research Applications

5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

113732-81-3

Product Name

5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl-

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-amino-1-(2-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H10N2OS/c1-4-8-3-6(10-4)5(9)2-7/h3,5,9H,2,7H2,1H3

InChI Key

BHBIIQDERNDYCB-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C(CN)O

Canonical SMILES

CC1=NC=C(S1)C(CN)O

synonyms

5-Thiazolemethanol, -alpha--(aminomethyl)-2-methyl-

Origin of Product

United States

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